(3,4,5-Trimethoxyphenyl)methanon CAS No. 956184-32-0"

>

(3,4,5-Trimethoxyphenyl)methanon CAS No. 956184-32-0"

>

(3,4,5-Trimethoxyphenyl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

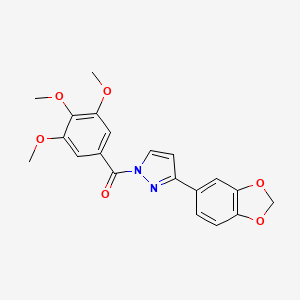

3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone is a complex organic compound that features a unique combination of a benzodioxole ring, a pyrazole ring, and a trimethoxyphenyl group

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an anticancer agent. Its structure suggests it may interact with specific molecular targets involved in cell proliferation and apoptosis. Studies have shown that similar compounds can inhibit the growth of cancer cells by interfering with microtubule formation or other critical cellular processes .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic components.

Wirkmechanismus

Target of Action

Similar compounds with a 1,3-benzodioxol-5-yl structure have been reported to exhibit anticancer activity against various cancer cell lines . These compounds are designed based on the activity of indoles against cancer cells .

Mode of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound may affect pathways related to cell division and growth.

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have a cytotoxic effect on cancer cells.

Biochemische Analyse

Biochemical Properties

It is known that the compound has a molecular weight of 379.373 Da

Cellular Effects

Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and methylene chloride under acidic conditions.

Synthesis of the Pyrazole Ring: The pyrazole ring is often synthesized via the reaction of hydrazine with a 1,3-diketone.

Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled with a trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions typically involve strong acids or bases, depending on the type of substitution.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of various substituted aromatic compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone

- 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone

Uniqueness

Compared to similar compounds, 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone is unique due to the presence of three methoxy groups on the phenyl ring. This structural feature can significantly influence its chemical reactivity and biological activity, potentially making it more effective in certain applications.

Biologische Aktivität

The compound 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone, with the CAS number 956184-32-0, is a pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its potential as an antitumor, anti-inflammatory, and antimicrobial agent.

- Molecular Formula : C20H18N2O6

- Molecular Weight : 382.37 g/mol

- Boiling Point : 595.4 ± 60.0 °C (predicted)

- Density : 1.35 ± 0.1 g/cm³ (predicted)

- pKa : -2.29 ± 0.12 (predicted)

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone have been shown to inhibit key oncogenic pathways:

- Inhibition of Kinases : Pyrazoles have demonstrated inhibitory effects on various kinases such as BRAF(V600E) and EGFR, which are critical in cancer progression .

- Synergistic Effects with Chemotherapy : Studies have explored the combination of pyrazole derivatives with conventional chemotherapeutics like doxorubicin. In vitro assays on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed enhanced cytotoxicity when used in combination .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is notable:

- Nitric Oxide Synthase Inhibition : Compounds structurally related to 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS), leading to reduced inflammation in various models .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented:

- Broad Spectrum Activity : Pyrazoles exhibit activity against a range of pathogens. For instance, certain derivatives have shown efficacy against bacterial strains and fungi .

Case Studies

Eigenschaften

IUPAC Name |

[3-(1,3-benzodioxol-5-yl)pyrazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6/c1-24-17-9-13(10-18(25-2)19(17)26-3)20(23)22-7-6-14(21-22)12-4-5-15-16(8-12)28-11-27-15/h4-10H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJFAOUMMCAZMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2C=CC(=N2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.